1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide
Description
This compound (C₆H₁₀N₂O₂S₂, molecular weight 206.278) features a bicyclic thienoimidazole core with a methyl group at the 1-position, a thiol (-SH) at the 2-position, and two sulfonyl (-SO₂) groups at the 5-positions. The structure is characterized by two undefined stereocenters, which may influence its reactivity and physicochemical properties .
Properties
Molecular Formula |
C6H10N2O2S2 |
|---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
InChI |
InChI=1S/C6H10N2O2S2/c1-8-5-3-12(9,10)2-4(5)7-6(8)11/h4-5H,2-3H2,1H3,(H,7,11) |
InChI Key |
CQNURDHAKYZOEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CS(=O)(=O)CC2NC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioamides with suitable electrophiles, followed by oxidation to introduce the sulfone group .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The sulfone group can be reduced back to the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfonic acids, while reduction of the sulfone group can produce the corresponding sulfide .
Scientific Research Applications
1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-Methyl-3a,4,6,6a-tetrahydro-1h-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Aryl vs. Alkyl Groups: Phenyl and tolyl substituents (e.g., in CAS 526190-68-1) introduce steric bulk, which may reduce solubility but improve thermal stability (predicted boiling point: 581.2°C) . Oxygen-Containing Groups: The methoxy group in CAS 862485-29-8 likely improves solubility in polar solvents compared to the methyl group in the target compound .
- Core Modifications: The benzoimidazole analog (CAS 86604-73-1) replaces the thienoimidazole core with a benzimidazole system, altering π-π stacking interactions and aromaticity .
Physicochemical Properties
- Molecular Weight : Ranges from 206.278 (target) to 362.83 (chlorophenyl analog), with larger substituents correlating with higher mass.
- Thermal Stability : Predicted boiling points (e.g., 581.2°C for CAS 526190-68-1) suggest that bulky aryl groups enhance stability .
- Solubility : Methoxy and thiol groups may increase polarity, whereas halogenated or aryl-substituted derivatives are more lipophilic.
Biological Activity
1-Methyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a thienoimidazole core with a methyl group and a thiol moiety. Its structural formula can be depicted as follows:
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound appears to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication and maintenance. For instance, derivatives of this compound showed significant inhibitory activity against Staphylococcus aureus topoisomerase IV with IC50 values as low as .
- Comparative Efficacy : In comparative studies, the compound demonstrated superior antibacterial potency compared to reference drugs such as ampicillin and streptomycin. For example, MIC values were reported in the range of against various pathogens .
Cytotoxicity and Selectivity
The cytotoxic effects of the compound were evaluated using human liver cell lines (HepG2). Notably, the compound exhibited low toxicity levels, indicating a favorable selectivity profile for bacterial targets over human cells. This suggests potential for therapeutic use with minimal side effects .
Case Study 1: Synthesis and Evaluation
A study conducted by Tomǎsič et al. synthesized several thienoimidazole derivatives based on the core structure of this compound. The derivatives were evaluated for their antibacterial activity against E. coli and S. pneumoniae. The results indicated that modifications at specific positions on the thienoimidazole ring significantly enhanced antibacterial potency .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1-Methyl-3a... | 0.008 | S. pneumoniae |
| Derivative A | 0.03 | E. coli |
| Derivative B | 0.06 | S. aureus |
Case Study 2: Structure-Activity Relationship (SAR)
Research on structure-activity relationships revealed that substituents at the 4-position of the thiazole ring influenced biological activity significantly. Larger lipophilic groups were associated with increased potency against bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
